Clodronic acid (disodium salt)

Description

Historical Context and Evolution of Scientific Understanding

The origins of bisphosphonates trace back to the 19th century when they were first synthesized for industrial applications such as corrosion and scaling inhibition. wikipedia.org However, their biological significance was not realized until the late 1960s, when research revealed their potential to influence bone metabolism. wikipedia.orgnih.govresearchgate.net This discovery marked a pivotal shift, leading to the exploration of bisphosphonates as therapeutic agents for skeletal diseases. nih.gov

Clodronic acid, alongside etidronic acid, emerged as one of the first-generation bisphosphonates to be successfully introduced into clinical research in the 1970s and 1980s. wikipedia.orgaap.org Initial scientific understanding proposed that their action was primarily physicochemical, stemming from their ability to bind to bone mineral. aap.org However, subsequent research evolved this perspective, demonstrating that bisphosphonates exert their effects through specific cellular mechanisms targeting osteoclasts, the cells responsible for bone breakdown. aap.org The journey of clodronic acid from an industrial chemical to a subject of pharmacological research illustrates the dynamic evolution of scientific inquiry in drug discovery.

Classification within Bisphosphonate Chemistry and Pharmacology

Clodronic acid is categorized within the broader family of bisphosphonates based on its chemical structure and mechanism of action. This classification helps to distinguish it from other compounds in the same class and to understand its specific pharmacological profile.

Clodronic acid is a archetypal member of the first generation of bisphosphonates. wikipedia.orgdrugbank.comwikipedia.orgnumberanalytics.compocketdentistry.com This group of compounds is characterized by relatively simple molecular structures and are considered less potent than the subsequent generations. wikipedia.orgnumberanalytics.com The defining feature of first-generation bisphosphonates, including clodronic acid and etidronic acid, is the absence of a nitrogen atom in their side chains. biomedpharmajournal.org This structural simplicity contrasts with the more complex, nitrogen-containing side chains of second-generation (e.g., alendronate, pamidronate) and third-generation (e.g., risedronate, zoledronic acid) bisphosphonates, which exhibit significantly higher potency in inhibiting bone resorption. drugbank.comnumberanalytics.compocketdentistry.combiomedpharmajournal.orgnih.gov

The classification of clodronic acid as a non-nitrogen-containing bisphosphonate (non-NBP) is crucial as it dictates its molecular mechanism of action. pharmgkb.orgeuropa.euwikipedia.org Unlike nitrogen-containing bisphosphonates that inhibit the mevalonate (B85504) pathway, non-NBPs like clodronic acid function through a different cytotoxic pathway. wikipedia.orgpharmgkb.orgeuropa.eunih.gov

Within the osteoclast, clodronic acid is intracellularly metabolized into a non-hydrolyzable analogue of adenosine (B11128) triphosphate (ATP). aap.orgpocketdentistry.compharmgkb.orgnih.gov Specifically, the P-C-P structure of clodronate is incorporated into ATP, forming AppCp-type nucleotides. aap.org These resulting metabolites are cytotoxic because they interfere with vital ATP-dependent cellular processes and mitochondrial function, ultimately leading to the apoptosis, or programmed cell death, of the osteoclast. wikipedia.orgaap.orgpharmgkb.orgwikipedia.org This mechanism of inducing apoptosis by forming toxic ATP analogues is a hallmark of the first-generation, non-nitrogenous bisphosphonates. europa.euwikipedia.org

Fundamentally, all bisphosphonates, including clodronic acid, were developed as synthetic structural analogues of endogenous inorganic pyrophosphate (PPi), a natural regulator of calcification and decalcification. aap.orgdrugbank.comnumberanalytics.comnih.govnih.gov The key structural modification that imparts their stability and pharmacological activity is the substitution of the P-O-P (pyrophosphate) bond with a P-C-P (bisphosphonate) bond. bccancer.bc.canumberanalytics.comnih.gov This carbon-centered backbone makes bisphosphonates, such as clodronic acid, resistant to enzymatic hydrolysis in the body, which contributes to their prolonged duration of action. bccancer.bc.caaap.orgnumberanalytics.comnih.gov

This structural similarity to pyrophosphate also confers a high affinity for calcium ions, leading to their strong binding to hydroxyapatite (B223615) crystals, the primary mineral component of bone. nih.govaap.orgeuropa.euwikipedia.org This property allows bisphosphonates to selectively accumulate at sites of active bone remodeling, where they are subsequently taken up by osteoclasts during the resorption process. drugbank.comnumberanalytics.comeuropa.eu

Data Tables

Table 1: Physicochemical Properties of Clodronic Acid and its Disodium (B8443419) Salt

| Property | Clodronic Acid | Clodronic Acid Disodium Salt | Clodronic Acid Disodium Salt Tetrahydrate |

| Synonyms | (Dichloromethylene)diphosphonic acid | Disodium clodronate | Disodium clodronate tetrahydrate |

| Molecular Formula | CH₄Cl₂O₆P₂ wikipedia.orgnih.gov | CH₂Cl₂Na₂O₆P₂ pharmacompass.com | CH₁₀Cl₂Na₂O₁₀P₂ nih.gov |

| Molecular Weight | 244.89 g/mol wikipedia.orgnih.gov | 288.85 g/mol pharmacompass.com | 360.92 g/mol merckmillipore.com |

| Appearance | Solid | White to Off-White Solid chemicalbook.com | Crystalline solid |

| Water Solubility | Soluble | Freely soluble in water chemicalbook.com | Soluble |

| PubChem CID | 25419 nih.gov | 23673715 | 23724874 nih.gov |

Data sourced from multiple chemical databases. wikipedia.orgnih.govpharmacompass.comnih.govmerckmillipore.comchemicalbook.com

Table 2: Comparative Classification of Bisphosphonates

| Feature | First-Generation (Non-Nitrogen-Containing) | Second/Third-Generation (Nitrogen-Containing) |

| Example Compounds | Clodronic acid , Etidronic acid, Tiludronic acid numberanalytics.combiomedpharmajournal.org | Alendronate, Risedronate, Ibandronate, Zoledronic acid numberanalytics.combiomedpharmajournal.org |

| Key Structural Feature | Lacks a nitrogen atom in the side chain (R²) biomedpharmajournal.org | Contains a nitrogen atom in the side chain (R²) numberanalytics.compharmgkb.org |

| Relative Potency | Lower numberanalytics.compocketdentistry.com | 10 to 10,000 times more potent than first-generation aap.orgbiomedpharmajournal.org |

| Mechanism of Action | Metabolized into cytotoxic ATP analogues, inducing osteoclast apoptosis. aap.orgpharmgkb.orgnih.gov | Inhibit farnesyl pyrophosphate synthase (FPPS) in the mevalonate pathway, disrupting osteoclast function and survival. pharmgkb.orgeuropa.eunih.gov |

This table provides a simplified comparison based on established pharmacological classifications. aap.orgnumberanalytics.compocketdentistry.combiomedpharmajournal.orgpharmgkb.orgeuropa.eunih.gov

Structure

3D Structure of Parent

Properties

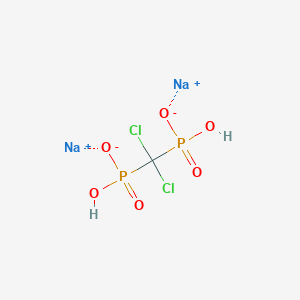

Molecular Formula |

CH2Cl2Na2O6P2 |

|---|---|

Molecular Weight |

288.85 g/mol |

IUPAC Name |

disodium;[dichloro-[hydroxy(oxido)phosphoryl]methyl]-hydroxyphosphinate |

InChI |

InChI=1S/CH4Cl2O6P2.2Na/c2-1(3,10(4,5)6)11(7,8)9;;/h(H2,4,5,6)(H2,7,8,9);;/q;2*+1/p-2 |

InChI Key |

HJKBJIYDJLVSAO-UHFFFAOYSA-L |

Canonical SMILES |

C(P(=O)(O)[O-])(P(=O)(O)[O-])(Cl)Cl.[Na+].[Na+] |

Origin of Product |

United States |

Molecular and Cellular Mechanisms of Action

Cellular Targeting and Internalization Dynamics

Clodronic acid's action is highly dependent on its ability to be internalized by specific cell populations. The primary targets are osteoclasts, the primary mediators of bone resorption, and macrophages, key cells of the innate immune system.

Clodronic acid exhibits a strong affinity for bone mineral, binding to hydroxyapatite (B223615) crystals. drugbank.com This sequestration to bone is a key factor in its preferential targeting of osteoclasts. The process unfolds as follows:

Binding to Bone Matrix: Once administered, clodronic acid binds to the surface of bone tissue.

Release during Bone Resorption: Osteoclasts, in their natural function of breaking down bone tissue, create an acidic microenvironment. This local acidification releases the clodronic acid from the hydroxyapatite matrix. drugbank.comnih.gov

Uptake by Osteoclasts: The released clodronic acid is then taken into the osteoclast. patsnap.com This targeted delivery ensures that high concentrations of the drug are localized specifically to the cells responsible for bone resorption.

Clodronic acid is also widely used experimentally to deplete macrophage populations. clophosome.comrupress.org Because the free form of clodronic acid is hydrophilic, its passage across the lipid bilayer of cell membranes is restricted. atsjournals.org To overcome this, it is often encapsulated within liposomes.

Phagocytosis of Liposomes: Macrophages, being highly phagocytic cells, readily recognize and engulf these liposomes. mdpi.comnih.gov

Intracellular Release: Once inside the macrophage, lysosomal phospholipases degrade the liposome's phospholipid bilayer. nih.govbiorxiv.org This enzymatic breakdown releases the encapsulated clodronic acid directly into the cell's cytoplasm, where it can exert its effects. nih.gov This "liposome-mediated macrophage suicide" technique allows for the selective elimination of these cells in various tissues. mdpi.com

| Cell Type | Primary Uptake Mechanism | Key Facilitating Factor |

|---|---|---|

| Osteoclasts | Fluid-Phase Endocytosis | Acid-mediated release from bone matrix during resorption drugbank.compatsnap.com |

| Macrophages | Phagocytosis (of liposomes) | Encapsulation in liposomes to facilitate uptake atsjournals.orgmdpi.com |

For osteoclasts, the primary mechanism of internalization for released clodronic acid is fluid-phase endocytosis. drugbank.comnih.gov This process involves the non-specific engulfment of extracellular fluid containing the dissolved drug. doi.orgnih.gov Once the clodronate is released from the bone surface into the localized, acidic resorption pit, it is taken into the osteoclast within endocytic vesicles. drugbank.com Subsequent acidification of these vesicles is crucial for the release of the bisphosphonate from the vesicle into the cytosol, where it can be metabolized. drugbank.comdoi.orgnih.gov

Intracellular Metabolism and Active Metabolite Formation

Clodronic acid itself is not the pharmacologically active agent. It is a prodrug that must be metabolized within the target cell to become effective. nih.govresearchgate.net

Inside the cytosol of osteoclasts and macrophages, clodronic acid is recognized by class II aminoacyl-tRNA synthetases. nih.govmdpi.com These enzymes mistakenly incorporate the clodronate molecule into a non-hydrolyzable analog of Adenosine (B11128) triphosphate (ATP). patsnap.comnih.gov The resulting metabolite is Adenosine-5′-(β,γ-dichloromethylene)triphosphate, commonly abbreviated as AppCCl2p. nih.govnih.govnih.gov

This newly formed AppCCl2p is a toxic ATP analog. mdpi.com It accumulates within the cell, interfering with ATP-dependent processes and ultimately leading to apoptosis, or programmed cell death. patsnap.combiorxiv.org Studies have shown that a significant portion, between 30-55%, of the clodronate internalized by macrophages is metabolized into AppCCl2p, which accumulates to high intracellular concentrations within the first 12 hours of exposure. nih.gov

| Parameter | Finding | Cell Type Studied |

|---|---|---|

| Metabolite Formed | Adenosine-5′-(β,γ-dichloromethylene)triphosphate (AppCCl2p) nih.govnih.gov | Osteoclasts, Macrophages |

| Enzyme Family Involved | Class II aminoacyl-tRNA synthetases nih.govmdpi.com | General |

| Metabolic Conversion Rate | 30-55% of internalized clodronate nih.gov | RAW 264 Macrophages |

| Primary Effect of Metabolite | Competitive inhibition of ADP/ATP translocase, leading to apoptosis nih.govnih.govnih.gov | Osteoclasts, Macrophages |

The entire process highlights that clodronic acid functions as a prodrug. nih.gov Its therapeutic utility is entirely dependent on its intracellular conversion to the active, cytotoxic metabolite, AppCCl2p. nih.gov The parent compound, clodronic acid, has no direct inhibitory effect on mitochondrial function or other key cellular processes. nih.gov It is the accumulation of AppCCl2p that competitively inhibits the mitochondrial ADP/ATP translocase, disrupting cellular energy metabolism and inducing apoptosis. nih.govnih.govnih.gov This targeted intracellular activation ensures that the cytotoxic effects are largely confined to the cells that internalize and metabolize the drug, namely osteoclasts and macrophages. nih.gov

Intracellular Accumulation of the Active Metabolite

Clodronic acid, a non-nitrogen-containing bisphosphonate, is considered a prodrug. nih.govproquest.comelsevierpure.comresearchgate.net Its pharmacological activity is dependent on its intracellular conversion into a cytotoxic analog of adenosine triphosphate (ATP). nih.govpreprints.orgnih.gov Following uptake into cells such as macrophages and osteoclasts, clodronic acid is metabolized by class II aminoacyl-tRNA synthases. preprints.orgnih.gov This process leads to the formation of adenosine 5'-(β,γ-dichloromethylene) triphosphate, a non-hydrolyzable ATP analog, referred to as AppCCl2p. nih.govpreprints.orgnih.govnih.govnih.gov

The accumulation of AppCCl2p within the cell is a key step in the mechanism of action of clodronic acid. nih.gov Studies in RAW 264 macrophages have shown that a significant portion—between 30% and 55%—of the internalized clodronic acid is converted into AppCCl2p. nih.govproquest.comelsevierpure.comresearchgate.net This metabolite can accumulate to high concentrations, around 0.8 mM, within the first 12 hours of exposure. proquest.com The appearance of this metabolite coincides with the pharmacological effects of the drug, such as the inhibition of cytokine secretion. nih.govproquest.comelsevierpure.com The direct detection of AppCCl2p in extracts from osteoclasts and macrophages of animals treated with clodronate provides in vivo evidence for this metabolic pathway. nih.gov

| Cell Type | Percentage of Internalized Clodronate Metabolized | Intracellular Concentration of AppCCl2p | Timeframe for Accumulation | Source |

| RAW 264 Macrophages | 30-55% | ~0.8 mM | First 12 hours | nih.govproquest.comelsevierpure.com |

| Rabbit Osteoclasts | Detected in cell extracts | Not quantified | In vivo administration | nih.gov |

| Rat Peritoneal Macrophages | Detected in cell extracts | Not quantified | In vivo administration | nih.gov |

Interference with Mitochondrial Bioenergetics

The accumulation of the ATP analog AppCCl2p significantly disrupts mitochondrial function, a central aspect of clodronic acid's cytotoxicity. preprints.orgbenthamdirect.comnih.gov

The primary mitochondrial target of AppCCl2p is the Adenosine Diphosphate/Adenosine Triphosphate (ADP/ATP) translocase, also known as the adenine nucleotide translocase (ANT). nih.govnih.govdrugbank.com This protein is located in the inner mitochondrial membrane and is crucial for cellular energy metabolism, as it facilitates the exchange of ATP generated in the mitochondria for ADP from the cytoplasm. researchgate.net

Research has demonstrated that AppCCl2p competitively inhibits the ADP/ATP translocase. nih.govresearchgate.net This inhibitory action disrupts the normal flow of adenine nucleotides across the mitochondrial membrane. nih.govresearchgate.net The native form of clodronic acid does not have an immediate effect on this translocase. nih.govresearchgate.net The inhibition of the ADP/ATP translocase by the metabolite is considered a primary mechanism by which clodronic acid ultimately causes osteoclast apoptosis. nih.govresearchgate.net

The inhibition of the ADP/ATP translocase by AppCCl2p is expected to impact cellular energy homeostasis. By blocking the export of newly synthesized ATP from the mitochondria to the cytoplasm, the process can lead to a depletion of intracellular ATP. nih.gov

| Cell Line | Clodronate Concentration | Effect on Intracellular ATP | Timeframe | Source |

| FLG 29.1 (human preosteoclastic) | 1 mM | Significant downregulation | 2-4 hours | nih.gov |

| RAW 264 (murine macrophage-like) | Not specified | No effect | Up to 12 hours | nih.govproquest.comelsevierpure.com |

The biological effects induced by clodronic acid have been shown to be reversible. In studies involving human osteoclastic cell lineages, the addition of exogenous ATP to the culture medium was able to inhibit the actions of clodronate. nih.gov This finding supports the hypothesis that the depletion of intracellular ATP, or the competition between AppCCl2p and ATP for essential binding sites, is a critical component of clodronate's mechanism. The ability to reverse the effects with ATP supplementation indicates that the compound is not immediately cytotoxic in a way that causes irreparable cell damage, but rather interferes with cellular processes in a bioreversible manner. nih.gov

Induction of Programmed Cell Death

The disruption of mitochondrial bioenergetics and cellular ATP balance by clodronic acid and its metabolite culminates in the induction of programmed cell death, or apoptosis, particularly in osteoclasts. nih.govpreprints.orgnih.govnih.gov

Clodronic acid induces apoptosis in osteoclasts through a pathway directly linked to its intracellular metabolite, AppCCl2p. nih.govnih.gov The inhibition of the mitochondrial ADP/ATP translocase by AppCCl2p leads to a collapse of the mitochondrial membrane potential, a key event in the intrinsic pathway of apoptosis. nih.govresearchgate.net

The apoptotic cascade initiated by clodronate involves the activation of caspases, which are critical executioner enzymes in programmed cell death. nih.gov Both nitrogen-containing and non-nitrogen-containing bisphosphonates, including clodronate, have been shown to induce caspase-dependent apoptosis in purified osteoclasts. nih.gov Specifically, caspase-3 appears to be the major effector caspase activated in osteoclasts following treatment with bisphosphonates. This process involves characteristic morphological changes in the cell and the cleavage of specific protein substrates, such as Mammalian Sterile 20-like (Mst) kinase 1. nih.gov Studies using a broad-range caspase inhibitor (zVAD-fmk) have shown that it can suppress apoptosis induced by clodronate, confirming the caspase-dependency of this pathway. Furthermore, some research suggests the involvement of cytoplasmic, protein kinase C-activated mechanisms in the execution of clodronate-induced apoptosis in osteoclasts. nih.gov

Macrophage Apoptosis Mechanisms

When administered, particularly encapsulated in liposomes, clodronic acid is readily taken up by phagocytic cells such as macrophages. nih.govnih.gov Once inside the cell, it is metabolized into a non-hydrolyzable, cytotoxic analog of adenosine triphosphate (ATP), identified as AppCCl2p. nih.gov This metabolite acts as a competitive inhibitor of the mitochondrial ADP/ATP translocase, a critical component of cellular energy metabolism. nih.govdrugbank.com

The inhibition of ADP/ATP translocase disrupts the mitochondrial membrane potential and interferes with the cell's ability to produce ATP, leading to irreversible metabolic damage and the induction of apoptosis, or programmed cell death. nih.govnih.gov This targeted induction of apoptosis is the foundation of the liposome-mediated macrophage "suicide" technique, which is widely used in research to deplete macrophage populations and study their functions. clophosome.comnih.gov Studies have demonstrated that liposomal clodronate effectively induces apoptosis in peritoneal and liver macrophages. nih.gov

The process can be summarized as follows:

Phagocytosis of liposome-encapsulated clodronate by macrophages. nih.gov

Intracellular metabolization of clodronic acid into the toxic ATP analog, AppCCl2p. nih.gov

Inhibition of mitochondrial ADP/ATP translocase by AppCCl2p. drugbank.com

Disruption of cellular energy metabolism. nih.gov

Initiation of the apoptotic cascade, leading to cell death. nih.govox.ac.uk

Re-evaluation of "Cytotoxic" Terminology in Cellular Contexts

The term "cytotoxic" accurately describes the effect of clodronic acid on target cells, as it ultimately leads to their death. However, a more precise understanding of its mechanism reveals that this cytotoxicity is primarily achieved through the induction of apoptosis, a controlled process of programmed cell death, rather than necrosis. nih.govox.ac.uk Research has identified definitive features of apoptosis, such as chromatin condensation and DNA fragmentation, in macrophage-like cells treated with bisphosphonates. ox.ac.uk

Non-nitrogenous bisphosphonates like clodronate function as prodrugs, being converted intracellularly into toxic ATP metabolites. nih.govunisi.it This metabolic poisoning is what triggers the apoptotic pathway. In contrast, high concentrations of some nitrogen-containing bisphosphonates can induce necrosis, an effect that clodronate has been shown to inhibit. nih.gov Therefore, while "cytotoxic" is a correct descriptor, specifying the mechanism as apoptosis-inducing provides a more accurate and nuanced description of clodronate's action at the cellular level.

Distinction from Nitrogen-Containing Bisphosphonates

The molecular mechanisms of clodronic acid are fundamentally different from those of the more potent, second and third-generation nitrogen-containing bisphosphonates (N-BPs) like alendronate, risedronate, and zoledronic acid. nih.govresearchgate.net

Differentiated Molecular Targets and Pathways

The divergence in their chemical structures leads to distinct molecular targets and cellular pathways for clodronic acid and N-BPs. nih.gov

Clodronic Acid: As a non-nitrogen-containing bisphosphonate, its primary mechanism involves being metabolized into a toxic ATP analog, AppCCl2p. This metabolite's main target is the mitochondrial ADP/ATP translocase, leading to a disruption of cellular energy supply and subsequent apoptosis. nih.govnih.govdrugbank.com

Nitrogen-Containing Bisphosphonates (N-BPs): The nitrogen in their structure allows them to bind to and inhibit farnesyl pyrophosphate synthase (FPPS). nih.govpnas.org The inhibition of this specific enzyme is their primary molecular action, which leads to a loss of prenylated proteins, disruption of critical cellular functions, and induction of apoptosis in cells like osteoclasts. nih.govnih.gov

This fundamental difference in molecular targets—metabolic poisoning versus specific enzyme inhibition—accounts for the variations in potency and the range of cellular effects observed between these two classes of bisphosphonates. nih.govpnas.org

Table 1: Comparison of Molecular Mechanisms

| Feature | Clodronic Acid (Disodium Salt) | Nitrogen-Containing Bisphosphonates (N-BPs) |

|---|---|---|

| Nitrogen in Structure | No | Yes |

| Primary Mechanism | Metabolized to toxic ATP analog (AppCCl2p) nih.govnih.gov | Inhibition of the mevalonate (B85504) pathway nih.govnih.gov |

| Molecular Target | Mitochondrial ADP/ATP translocase nih.govdrugbank.com | Farnesyl Pyrophosphate Synthase (FPPS) nih.govnih.gov |

| Effect on Protein Prenylation | No inhibition nih.govoup.com | Inhibition nih.govresearchgate.net |

| Resulting Cellular Effect | Disruption of energy metabolism, apoptosis nih.govnih.gov | Disruption of small GTPase function, apoptosis nih.gov |

Biological Effects on Diverse Cell Types in Preclinical Models

Effects on Osteoclast Lineage Cells

Clodronic acid is a potent inhibitor of osteoclast-mediated bone resorption. nih.govnih.gov Its effects on osteoclast lineage cells are multifaceted, involving the disruption of cellular proliferation, differentiation, and key enzymatic activities.

In vitro studies have demonstrated that clodronic acid effectively inhibits the proliferation and differentiation of cells within the osteoclast lineage. nih.govnih.gov Research on human preosteoclastic (FLG 29.1) cell lines and primary cultures of human osteoclast-like (HOC) cells has shown that clodronate significantly curtails their proliferative capacity. nih.gov This inhibitory effect is observed in a dose-dependent manner. nih.gov The underlying mechanism involves the intracellular metabolization of clodronate into a non-hydrolyzable ATP analog, AppCCl2p, which disrupts cellular energy metabolism and can lead to apoptosis. nih.govnih.gov This accumulation of a toxic ATP analog is a key differentiator from nitrogen-containing bisphosphonates, which primarily act by inhibiting the mevalonate (B85504) pathway. nih.govnih.gov

| Cell Line/Type | Treatment | Observed Effect on Proliferation/Differentiation | Reference |

| Human preosteoclastic (FLG 29.1) cells | Clodronate | Inhibition of proliferation | nih.gov |

| Human osteoclast-like (HOC) cells | Clodronate | Inhibition of proliferation and differentiation | nih.govnih.gov |

| Co-cultures of osteoclasts and osteoblasts | Clodronate | Diminished osteoclast activity | nih.gov |

Tartrate-resistant acid phosphatase (TRAcP) is an enzyme highly expressed in osteoclasts and is a key marker of their activity. wikipedia.orgleicabiosystems.com Clodronic acid has been shown to significantly suppress TRAcP activity in osteoclastic cells. In vitro experiments using both the FLG 29.1 cell line and HOC cells demonstrated that the addition of 1 mM clodronate resulted in a significant inhibition of TRAcP activity, with reductions of 57% and 62%, respectively. researchgate.net This suppression of TRAcP activity is indicative of the diminished functional capacity of osteoclasts following exposure to clodronic acid. Some studies suggest that clodronate may reduce the activity of bone proteolytic enzymes rather than directly reducing the number of TRACP 5b-secreting osteoclasts. nih.gov

The primary therapeutic effect of clodronic acid stems from its ability to inhibit osteoclastic bone resorption. medchemexpress.commedchemexpress.com In vitro models have consistently shown that clodronate effectively reduces the resorptive activity of osteoclasts. researchgate.net This is achieved through the induction of osteoclast apoptosis. nih.govmedchemexpress.com When osteoclasts internalize clodronate, the resulting toxic ATP analog disrupts mitochondrial function, leading to the release of cytochrome C and subsequent programmed cell death. medchemexpress.com This direct impact on osteoclast viability and function underlies its potent anti-resorptive properties.

Effects on Macrophage Populations

Clodronic acid, particularly when encapsulated in liposomes, has profound effects on macrophage populations. This has led to its widespread use as an experimental tool to study the roles of these cells in various physiological and pathological processes.

Liposome-encapsulated clodronate serves as a powerful tool for the selective depletion of macrophages in vivo. uzh.chnih.gov When administered systemically, these liposomes are readily phagocytosed by macrophages. nih.gov Once inside the macrophage, the liposome is disrupted, releasing the clodronate into the cytoplasm. The intracellular accumulation of clodronate leads to the induction of apoptosis, effectively killing the macrophage. nih.gov This "macrophage suicide" technique has been successfully employed in numerous preclinical models to investigate the role of macrophages in conditions such as viral encephalitis, tumorigenesis, and kidney injury. nih.govnih.govnih.gov This method is highly effective, with a single dose capable of achieving substantial macrophage depletion within 24-48 hours. nih.gov

| Experimental Model | Outcome of Macrophage Depletion | Reference |

| Theiler's virus-induced encephalitis | Suppressed seizures | nih.gov |

| AOM/DSS model of colon cancer | Decreased tumor number | nih.gov |

| Ischemia/reperfusion kidney injury | Partially attenuated renal fibrosis | nih.gov |

| Ovarian cancer mouse model | Limited efficacy of thymoquinone treatment | researchgate.net |

The effect of clodronate on macrophage subpopulations and their polarization states (pro-inflammatory M1 versus anti-inflammatory M2) can be complex and context-dependent. In a mouse model of cytokine storm syndrome, the timing of clodronate administration had opposing effects. Early administration decreased M1-like and increased M2-like macrophages, while late treatment resulted in a strong bias towards a pro-inflammatory M1 phenotype. frontiersin.org This suggests that the therapeutic window for macrophage-targeted therapies is critical. In a model of colon cancer, clodronate liposomes decreased the expression of markers associated with both M1 (e.g., IL-6) and M2 (e.g., IL-13, IL-10, TGFβ) macrophages, indicating a nonselective effect on macrophage phenotypes in that context. nih.gov Furthermore, in a model of hemophagocytic lymphohistiocytosis, clodronate liposome treatment was used to study the imbalance in M1 and M2 macrophage polarization. bohrium.com

Modulation of Macrophage-Mediated Inflammatory Responses

Clodronic acid, particularly when encapsulated in liposomes, is a potent agent for depleting macrophage populations in experimental models. mdpi.comnih.gov This depletion capability allows for the investigation of the role of macrophages in various inflammatory conditions. Studies have shown that clodronic acid-mediated macrophage depletion is effective in reducing the levels of proinflammatory cytokines. nih.gov Specifically, it has been shown to decrease the release of key inflammatory mediators such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6). nih.govnih.gov

The timing of macrophage depletion is critical to the outcome of the inflammatory response. In a preclinical model of Cytokine Storm Syndrome (CSS), targeting macrophages with clodronate liposomes at the onset of the disease prolonged survival. frontiersin.org However, delaying the intervention until after the CSS was established worsened disease severity. frontiersin.org This was attributed to a more significant loss of anti-inflammatory macrophages (CD206+F4/80+Tim4+) relative to pro-inflammatory macrophages (MHCII+F4/80+Tim4-), leading to an imbalanced and exacerbated inflammatory state. frontiersin.org This highlights the nuanced role of macrophage subtypes in inflammation and the critical impact of the timing of therapeutic intervention.

| Experimental Model | Effect of Clodronic Acid | Key Findings | Citations |

|---|---|---|---|

| General Preclinical Models | Macrophage Depletion | Effectively reduces macrophage populations, allowing for the study of their role in disease. | mdpi.comnih.gov |

| Inflammatory Models | Cytokine Reduction | Decreases the release of pro-inflammatory cytokines, including TNF-α, IL-1β, and IL-6. | nih.govnih.gov |

| Cytokine Storm Syndrome (Murine Model) | Timing-Dependent Modulation | Early administration is protective, while late administration exacerbates the condition by altering the ratio of pro- to anti-inflammatory macrophages. | frontiersin.org |

Effects on Osteoblast Activity and Viability

The influence of clodronic acid on osteoblasts—the cells responsible for bone formation—is complex and highly dependent on the dose administered.

Bisphosphonates, including non-nitrogenous types like clodronic acid, exhibit a biphasic effect on osteoblasts. nih.gov At lower concentrations, clodronic acid can promote the metabolic activity and proliferation of osteoblasts. nih.gov One study found that clodronic acid promoted the metabolic activity of osteoblasts even at concentrations high enough to significantly reduce the activity of bone-resorbing osteoclasts. nih.gov However, at higher doses, these compounds tend to inhibit proliferation and differentiation, and can even induce apoptosis. nih.gov

While promoting proliferation, clodronic acid's effect on differentiation is less straightforward. One study noted that while it stimulated the proliferation of osteoblast-like cells, it also decreased alkaline phosphatase (ALP) activity, a marker for osteoblast differentiation, at its lowest tested dose. nih.gov

| Parameter | Effect at Low Doses | Effect at High Doses | Citations |

|---|---|---|---|

| Osteoblast Proliferation/Metabolic Activity | Promotes/Stimulates | Inhibits | nih.gov |

| Osteoblast Differentiation | May decrease (e.g., reduced ALP activity) | Inhibits | nih.govnih.gov |

The pro-survival effects of low-dose bisphosphonates on osteoblasts are linked to the activation of specific intracellular signaling pathways. nih.gov The mechanism for increased osteoblast survival involves the activation of Extracellular Signal-Regulated Kinase (ERK). nih.gov This ERK activation, which protects osteoblasts from apoptosis, has been observed with both non-nitrogenous and nitrogenous bisphosphonates, suggesting it is a class-wide effect independent of the specific mechanism of osteoclast inhibition. nih.govnih.gov This pathway is crucial for osteoblast function, as ERK signaling is a key regulator of their differentiation and survival. nih.govnih.gov

| Study Focus | Observed Effect of Clodronic Acid | Citations |

|---|---|---|

| Long-term culture on silk-hydroxyapatite films | No significant overall alteration in calcium content. A dose-dependent difference was noted at one time point. | nih.gov |

| Human mesenchymal stem cell-derived osteoblasts | Dose-dependent inhibition of calcium deposition. | nih.govresearchgate.net |

Modulation of Angiogenesis in Experimental Systems

Angiogenesis, the formation of new blood vessels, is a critical process in both normal physiology and disease. Clodronic acid has been shown to possess anti-angiogenic properties in various experimental settings.

Clodronic acid directly affects the function of endothelial cells, which are central to the angiogenic process. In vitro, clodronic acid inhibits the proliferation of endothelial cells in a dose-dependent manner. nih.gov It also impairs their ability to form capillary-like tubes on a Matrigel substrate, a key step in angiogenesis that relies on cell migration and differentiation. nih.gov This inhibitory effect has been specifically demonstrated against angiogenesis induced by Fibroblast Growth Factor-2 (FGF-2). nih.govnih.gov Further studies have shown that clodronate treatment can result in a significant decrease in endothelial cell migration. nih.gov The mechanism appears to involve a direct interaction between clodronic acid and FGF-2, which reduces the growth factor's activity and subsequently inhibits downstream intracellular signaling via the ERK1/2 pathway. nih.gov

Suppression of Capillary Tube Formation

Clodronic acid (disodium salt) has demonstrated inhibitory effects on the formation of capillary-like structures by endothelial cells in vitro. In one study, treatment with clodronic acid significantly impaired the process of tube formation, resulting in a 42.6% decrease in the number of nodes formed compared to control groups nih.gov. Further research confirmed that clodronate could inhibit capillary-like tube formation that was induced by fibroblast growth factor-2 (FGF-2) in a morphogenesis assay on matrigel nih.gov. This suggests a direct interference with the cellular processes essential for the development of new blood vessels. The interaction of clodronate with FGF-2 has been shown to reduce the angiogenic potential of this growth factor, which includes the inhibition of tube formation nih.gov.

Table 1: Effect of Clodronic Acid on Capillary Tube Formation in vitro

| Parameter | Observation | Reference Model | Source |

|---|---|---|---|

| Node Formation | 42.6% decrease compared to control | Endothelial Cells in vitro | nih.gov |

| FGF-2-Induced Tube Formation | Inhibited at a concentration of 30 µM | Morphogenesis assay on Matrigel | nih.gov |

Impact on Tumor Microenvironment Angiogenesis in animal models

In preclinical animal models, clodronic acid has been shown to be a potent inhibitor of tumor angiogenesis. Studies using mouse orthotopic models of ovarian cancer revealed that treatment with clodronate significantly impacts the tumor microenvironment. Specifically, clodronate treatment led to a 70.2% decrease in microvessel density within the tumors nih.gov. This anti-angiogenic effect contributed to a substantial reduction in tumor burden. In one model, there was a 69.9% decrease in tumor weight and a 69.3% decrease in the number of tumor nodules in the clodronate-treated group compared to controls nih.gov. Another model of ovarian cancer showed an 80.2% decrease in tumor weight with clodronate treatment nih.gov. The mechanism behind this appears to be multifaceted, involving not only the direct inhibition of endothelial cells but also the depletion of tumor-associated macrophages, which are key contributors to angiogenesis nih.gov. Further in vivo research using the chick embryo chorioallantoic membrane (CAM) assay also demonstrated that clodronate is capable of inhibiting FGF-2-induced angiogenesis nih.gov.

Table 2: In Vivo Effects of Clodronic Acid on Tumor Angiogenesis and Growth

| Parameter | Reduction Percentage | Animal Model | Source |

|---|---|---|---|

| Microvessel Density | 70.2% | Ovarian Cancer (SKOV3ip1) Mouse Model | nih.gov |

| Tumor Weight | 69.9% | Ovarian Cancer (SKOV3ip1) Mouse Model | nih.gov |

| Number of Tumor Nodules | 69.3% | Ovarian Cancer (SKOV3ip1) Mouse Model | nih.gov |

| Tumor Weight | 80.2% | Ovarian Cancer (ID8-VEGF) Mouse Model | nih.gov |

Immunomodulatory Effects Beyond Macrophages

Inhibition of Pro-inflammatory Cytokine Production (e.g., IL-1β, IL-6, TNF-α, FGF-2) in Various Cell Types

Clodronic acid demonstrates immunomodulatory properties by inhibiting the production of several key pro-inflammatory and pro-angiogenic cytokines in various cell types beyond macrophages. In studies involving immortalized fibroblast-like synoviocyte cells, clodronate, in the presence of Tumor Necrosis Factor-alpha (TNF-α), significantly reduced the expression of Interleukin-1 (IL-1) and Interleukin-6 (IL-6) nih.gov. Research has also shown that clodronate can regulate the biosynthesis and release of TNF-α and Interleukin-1 beta (IL-1β) nih.gov. In a different context, a study on equine joint tissues stimulated with IL-1β found that clodronate treatments did not significantly reduce the inflammatory response, including the levels of IL-6, suggesting that its anti-inflammatory effects might be context- or cell-type-specific nih.gov. Furthermore, clodronic acid has been found to interact directly with Fibroblast Growth Factor-2 (FGF-2), leading to a reduction in its biological activity nih.gov.

Effects on Polymorphonuclear Leukocyte Function and Mediator Synthesis

Based on the conducted research, no specific information was found regarding the direct effects of clodronic acid (disodium salt) on the function and mediator synthesis of polymorphonuclear leukocytes.

Effects on Other Cell Lineages in Research Models

Impact on Fibroblast Growth and Glycolysis in vitro

Early in vitro studies on the cellular effects of clodronic acid revealed its ability to inhibit the growth and glycolysis of fibroblasts in a reversible manner nih.gov. This suggests that clodronic acid can interfere with fundamental cellular processes such as proliferation and energy metabolism in this cell lineage. The inhibition of fibroblast growth factor 2 (FGF-2) activity by clodronate may also contribute to its effects on cell types that are responsive to this growth factor nih.gov. The mechanism for these effects is linked to the intracellular reduction of ATP levels, as research on other cell lines has shown that clodronate can cause a significant, though transient, down-regulation of intracellular ATP nih.gov.

Influence on Periodontal Ligament Cells and Inflammatory Mediator Expression (e.g., Prostaglandin E2, RANKL) in orthodontic stress models

Clodronic acid (disodium salt) has been investigated for its effects on the cellular and molecular events that govern orthodontic tooth movement, a process driven by mechanical stress on periodontal ligament (PDL) cells and subsequent bone remodeling. researchgate.netjohnshopkins.edu Orthodontic forces trigger an inflammatory response in the PDL, leading to the expression of key mediators that regulate bone resorption, a critical step for tooth migration. researchgate.netfrontiersin.org Research in this area focuses on how clodronic acid modulates this response, particularly its influence on Prostaglandin E2 (PGE2) and Receptor Activator of Nuclear Factor kappa-B ligand (RANKL). researchgate.netnih.gov

Mechanical stress applied to PDL cells stimulates the synthesis of PGE2, which in turn up-regulates the expression of RANKL. researchgate.netmdpi.com RANKL is an essential cytokine for the formation and activation of osteoclasts, the cells responsible for bone resorption. drugbank.comresearchgate.net The interaction between RANKL and its receptor, RANK, on osteoclast precursors is a pivotal step in initiating bone breakdown on the pressure side of a moving tooth. frontiersin.orgnih.gov

Preclinical studies demonstrate that clodronic acid intervenes in this pathway. In models using human PDL fibroblasts subjected to compressive forces and inflammatory stimuli, clodronic acid was shown to diminish the overexpression of cyclooxygenase-2 (COX-2) gene expression. nih.gov COX-2 is a key enzyme responsible for the synthesis of PGE2. researchgate.net By reducing COX-2 expression, clodronic acid can consequently inhibit the production of PGE2. drugbank.com This action disrupts the signaling cascade that leads to increased RANKL levels.

Furthermore, studies on human osteoblasts under compressive loading have shown that clodronic acid leads to a concentration-dependent inhibition of the stress-induced increase in RANKL gene expression. nih.gov This suggests that clodronic acid not only affects PDL cells but also directly influences osteoblasts to reduce the primary signal for osteoclastogenesis. nih.gov The collective effect of these actions is a significant, dose-dependent reduction in the number of osteoclasts, which consequently inhibits bone resorption and slows the rate of orthodontic tooth movement. johnshopkins.edunih.gov

| Mediator | Cell Type | Effect of Orthodontic Stress | Effect of Clodronic Acid (Disodium Salt) | Reference |

|---|---|---|---|---|

| COX-2 (Gene Expression) | Human Periodontal Ligament Fibroblasts | Increased | Diminished | nih.gov |

| Prostaglandin E2 (PGE2) | Periodontal Ligament Cells | Increased | Inhibited (inferred via COX-2) | researchgate.netnih.govdrugbank.com |

| RANKL (Gene & Protein Expression) | Human Osteoblasts / Periodontal Ligament Cells | Increased | Decreased / Inhibited | researchgate.netnih.gov |

| Osteoclast Number | Alveolar Bone | Increased | Significantly Decreased | johnshopkins.edunih.gov |

Neuroprotective Effects in Experimental Neuronal Death Models

The role of clodronic acid (disodium salt) in models of neuronal death is primarily understood through its ability to selectively deplete populations of microglia and macrophages. nih.govnih.gov Encapsulated in liposomes, clodronic acid is readily phagocytosed by these immune cells, leading to their apoptosis. nih.govnih.gov This technique has been widely used in preclinical research to investigate the role of neuroinflammation in various central nervous system (CNS) pathologies. However, the outcome of this depletion—whether it is neuroprotective or detrimental—is highly dependent on the specific context of the neuronal injury model. researchgate.netresearchgate.netnih.gov

In some experimental models, the depletion of microglia and macrophages with clodronic acid has been associated with neuroprotective outcomes. For instance, in models of traumatic brain injury (TBI) and stroke, reducing the infiltration of these inflammatory cells correlated with tissue protection and reduced infarct volume. researchgate.net Similarly, in a rat model of experimental autoimmune neuritis (EAN), an analog of human Guillain-Barre syndrome, treatment with clodronate significantly reduced disease severity by inhibiting inflammatory macrophages. nih.gov These findings suggest that in certain conditions, microglia and macrophages contribute to neurotoxicity, and their removal by clodronic acid is beneficial.

Conversely, other studies indicate that the depletion of microglia can exacerbate neuronal damage. In a model of pediatric TBI, the immediate elimination of microglia following injury was linked to an increase in neurodegeneration, suggesting that these cells play a crucial neuroprotective role in the early post-injury period, possibly by clearing cellular debris. nih.gov Likewise, in an Alzheimer's disease model using organotypic hippocampal slice cultures, the selective depletion of microglia with clodronate was found to facilitate the neurotoxicity induced by amyloid-beta oligomers. researchgate.net It is also important to note that the direct intracerebral administration of clodronate liposomes can itself induce a local inflammatory response and cause damage to neurons and blood vessels, which can complicate the interpretation of results. johnshopkins.edunih.gov Therefore, the effect of clodronic acid in neuronal death models is not a direct neuroprotective action on neurons themselves, but rather an indirect modulation of the neuroinflammatory environment by eliminating key immune cells, which can have divergent effects based on the specific pathology.

| Experimental Model | Effect of Clodronate-Induced Depletion | Observed Outcome | Reference |

|---|---|---|---|

| Traumatic Brain Injury (TBI) / Stroke | Neuroprotective | Correlated with tissue protection and reduced infarct volume. | researchgate.net |

| Spinal Cord Injury (in combination therapy) | Neuroprotective | Promoted tissue sparing and improved locomotor recovery. | nih.gov |

| Experimental Autoimmune Neuritis (EAN) | Neuroprotective | Significantly reduced disease severity. | nih.gov |

| Pediatric Traumatic Brain Injury (TBI) | Detrimental | Associated with an increase in neurodegeneration post-injury. | nih.gov |

| Alzheimer's Disease (Amyloid-Beta Toxicity) | Detrimental | Facilitated Aβ1-42-induced neurotoxicity. | researchgate.net |

| Viral Encephalitis | No Improvement | Reduced inflammatory infiltrate but did not improve disease outcome. | frontiersin.orgresearchgate.net |

Pharmacokinetic and Pharmacodynamic Considerations in Preclinical Studies

Tissue Distribution and Bone Affinity in Animal Models

Clodronic acid exhibits a pronounced affinity for bone tissue, a characteristic central to its mechanism of action. Preclinical studies in various animal models have consistently demonstrated that a significant portion of the administered dose rapidly localizes to the skeleton.

Following parenteral administration in rats, clodronic acid is quickly cleared from the plasma and preferentially taken up by bone. In one study, the concentration of clodronate in the femur was measured two hours after a single dose. The results, as detailed in the table below, show substantial accumulation in bone tissue, with similar concentrations observed following intravenous, intramuscular, and subcutaneous routes of administration. This underscores the high affinity of clodronic acid for mineralized tissue, irrespective of the specific parenteral delivery method.

| Administration Route | Clodronate Concentration in Femur (µg/g tissue) at 2 hours |

|---|---|

| Intravenous | 186 |

| Intramuscular | 188 |

| Subcutaneous | 157 |

Data derived from a study in rats following a single administration of 14C-labelled disodium (B8443419) clodronate nih.gov.

Further research in mice using radiolabeled [14C]-clodronate has provided additional insights into its biodistribution. These studies have confirmed that clodronic acid accumulates extensively in bone by binding to hydroxyapatite (B223615) crystals. nih.gov. While the primary site of deposition is the skeleton, some accumulation has also been noted in the spleen and, to a lesser degree, the liver, particularly when administered in a hypo-osmotic vehicle via intravenous injection nih.gov. The route of parenteral administration (intravenous, intraperitoneal, or subcutaneous) did not significantly impact the deposition of clodronate in bone tissue nih.gov.

Metabolic Stability and Excretion Pathways in Experimental Systems

A key pharmacokinetic feature of clodronic acid is its metabolic stability. Preclinical and clinical data indicate that clodronate is not metabolized in the body. It is eliminated from the systemic circulation in its chemically unchanged form drugbank.com. This lack of metabolic alteration is a characteristic of first-generation bisphosphonates.

The primary route of excretion for clodronic acid is through the kidneys. In a study conducted in rats, the urinary excretion of [14C]-labelled disodium clodronate was quantified over a 72-hour period following single intravenous, intramuscular, and subcutaneous injections. The findings, summarized in the table below, demonstrate that a substantial portion of the administered dose is excreted in the urine, with the route of administration having a minimal effect on the total amount recovered.

| Administration Route | Mean Cumulative Urinary Excretion (% of Administered Dose) over 72 hours |

|---|---|

| Intravenous | ~53% |

| Intramuscular | ~53% |

| Subcutaneous | ~53% |

Data from a study in rats that received a single dose of 14C-labelled disodium clodronate nih.gov.

The majority of the urinary excretion occurs within the first 24 hours post-administration nih.gov. The rapid clearance from plasma, coupled with significant urinary excretion, indicates an efficient elimination process for the portion of the drug that does not bind to bone tissue.

Pharmacodynamic Markers in Preclinical Research (e.g., urinary calcium and hydroxyproline excretion)

The pharmacodynamic effects of clodronic acid are directly related to its inhibitory action on bone resorption. In preclinical research, these effects are often monitored through the measurement of specific biochemical markers of bone turnover in urine and serum. Urinary calcium and hydroxyproline excretion are classic markers used to assess the rate of bone resorption.

In various animal models of bone disease, including adjuvant-induced arthritis, clodronic acid has been shown to modulate these markers. For instance, in a rat model of adjuvant arthritis, treatment with clodronate led to a decrease in the urinary excretion of deoxypyridinoline, another key marker of collagen degradation and bone resorption. The table below illustrates the inhibitory effect of clodronate on this marker in arthritic rats.

| Treatment Group | Effect on Urinary Deoxypyridinoline Excretion |

|---|---|

| Adjuvant-Arthritis Control | Increased |

| Clodronate-Treated Arthritis | Decreased |

Findings based on a study in adjuvant-arthritis rats where clodronate was administered orally for 28 days.

While the above table uses deoxypyridinoline as an example, the mechanism of action of clodronic acid—the suppression of osteoclast activity—logically leads to a reduction in the release of calcium and collagen breakdown products, such as hydroxyproline, from the bone matrix. This reduction in urinary calcium and hydroxyproline excretion serves as a reliable indicator of the drug's efficacy in inhibiting bone resorption in preclinical models.

Advanced Preclinical Research Models and Applications

In vitro Co-culture Systems for Bone Remodeling Studies

To simulate the dynamic interplay between bone-forming osteoblasts and bone-resorbing osteoclasts, researchers utilize in vitro co-culture systems. unibo.it These models are crucial for studying bone homeostasis and for the preclinical assessment of biomaterials and therapeutics. unibo.itmdpi.com One advanced model involves the co-culture of human mesenchymal stem cell-derived osteoblasts and human monocyte-derived osteoclasts on silk-hydroxyapatite films, which mimic the bone's extracellular matrix. mdpi.comnih.gov

In these systems, clodronic acid has been studied to assess its effects on both cell types simultaneously. Research has shown that clodronate can promote the metabolic activity and matrix deposition of osteoblasts even at concentrations high enough to significantly reduce osteoclast activity. nih.gov For instance, even at doses that cause a 90% decrease in osteoclast metabolic activity, clodronate was found to support increased osteoblast activity. nih.gov Over a 12-week period, the metabolic activity of osteoclasts cultured on clodronate-loaded films decreased to less than 10% of the control, while osteoblast metabolic activity was not significantly reduced. nih.gov Furthermore, surface metrology analysis of the silk-hydroxyapatite films revealed that in both osteoblast monocultures and osteoblast-osteoclast co-cultures, clodronate-loaded films had a significantly higher interfacial ratio (a measure of surface roughness), indicating increased matrix deposition and remodeling. nih.gov

| Cell Type | Parameter Measured | Observed Effect of Clodronic Acid | Source |

|---|---|---|---|

| Osteoclasts | Metabolic Activity | Decreased by over 90% by week 10 at higher concentrations. | nih.gov |

| Osteoblasts | Metabolic Activity | Not significantly reduced; activity was maintained or promoted. | nih.gov |

| Osteoblasts & Co-cultures | Matrix Deposition (Surface Roughness) | Significantly increased at 8 and 12 weeks. | nih.gov |

| Osteoblasts | Alkaline Phosphatase (ALP) Activity | Increased at the 12-week time point in one tested concentration. | nih.gov |

Targeting of Tumor-Associated Macrophages (TAMs) in Oncology Research Models

Tumor-associated macrophages (TAMs) are a key component of the tumor microenvironment, where they can promote tumor growth, angiogenesis, and metastasis. nih.govresearchgate.netunifr.ch Liposomal clodronate is a widely used agent to deplete these macrophages in experimental models, thereby revealing their role in cancer progression. researchgate.netmdpi.com

The depletion of TAMs using liposomal clodronate has been shown to significantly inhibit tumor growth and metastasis across various animal xenograft models. nih.govresearchgate.netuzh.ch In a murine F9 teratocarcinoma model and a human A673 rhabdomyosarcoma model, treatment with clodronate liposomes resulted in tumor growth inhibition ranging from 75% to over 92%. nih.govresearchgate.netuzh.ch Similarly, in orthotopic mouse models of ovarian cancer (ID8-VEGF and SKOV3ip1), clodronate treatment led to substantial decreases in tumor weight—80.2% and 69.9%, respectively. nih.gov In the SKOV3ip1 model, there was also a 69.3% reduction in the number of tumor nodules. nih.gov Studies in metastatic melanoma models also demonstrated that TAM depletion reduced the volume of subcutaneous tumors and significantly decreased pulmonary tumor nodules. mdpi.com A chemically induced mouse lung adenocarcinoma model showed that TAM depletion resulted in a 50% reduction of the tumor burden. mdpi.com

| Tumor Model | Animal Model | Key Findings | Source |

|---|---|---|---|

| F9 Teratocarcinoma | Mouse | Tumor growth inhibition of 75% to >92%. | nih.govresearchgate.netuzh.ch |

| A673 Rhabdomyosarcoma | Mouse (Xenograft) | Tumor growth inhibition of 75% to >92%. | nih.govresearchgate.netuzh.ch |

| ID8-VEGF Ovarian Cancer | Mouse (Orthotopic) | 80.2% decrease in tumor weight. | nih.gov |

| SKOV3ip1 Ovarian Cancer | Mouse (Orthotopic) | 69.9% decrease in tumor weight; 69.3% decrease in tumor nodules. | nih.gov |

| Melanoma | Mouse (Xenograft) | Reduced volume of subcutaneous tumors and decreased pulmonary tumor nodules. | mdpi.com |

| Lung Adenocarcinoma | Mouse (Chemically induced) | 50% reduction in tumor burden. | mdpi.com |

TAMs are known to promote tumor angiogenesis by secreting pro-angiogenic factors like vascular endothelial growth factor (VEGF). nih.govunifr.chnih.gov The depletion of TAMs with liposomal clodronate serves as a potent, indirect anti-angiogenic strategy. nih.govresearchgate.net In ovarian cancer models, clodronate treatment not only reduced TAM density but also resulted in a 70.2% decrease in microvessel density. nih.gov The compound was found to inhibit the secretion of pro-angiogenic cytokines by both endothelial cells and macrophages and to decrease endothelial migration and capillary tube formation in vitro. nih.gov In F9 teratocarcinoma and A673 rhabdomyosarcoma models, the inhibition of tumor growth following clodronate treatment was accompanied by a drastic reduction in blood vessel density. nih.govunifr.chuzh.ch The strongest anti-tumor effects were observed when TAM depletion with clodronate liposomes was combined with a VEGF-neutralizing antibody, highlighting a synergistic effect. nih.govuzh.ch These findings validate TAM depletion as a promising anti-angiogenic therapy approach for cancer research. nih.govmdpi.com

Neuroinflammation and Neuropathic Pain Models

In the central nervous system, microglia are the resident macrophages and play a critical role in neuroinflammation and the pathogenesis of neuropathic pain. nih.gov Liposome-encapsulated clodronate (LEC) is used to specifically deplete microglia to study their function. nih.govnih.gov In models of neuropathic pain, such as the spinal nerve ligation model in rats, a single intrathecal injection of LEC can specifically deplete microglia in the spinal cord's dorsal horn by as much as 63-71% without affecting astrocytes or neurons. nih.gov

Research using this model has demonstrated that the timing of microglial depletion is critical. Pre-treatment with intrathecal LEC significantly attenuated the initiation of mechanical allodynia one day after nerve injury. nih.gov However, when administered two weeks after the injury, LEC did not affect existing, established neuropathic pain. nih.gov This suggests that spinal microglia play a more significant role in the initiation phase of neuropathic pain rather than its maintenance. nih.gov However, other studies have noted that intracerebral administration of clodronate liposomes can also induce astrocyte activation and damage blood vessel integrity, indicating potential off-target effects depending on the administration route and context. nih.govjohnshopkins.edu

| Model | Administration Route | Target Cells | Effect on Cells | Effect on Neuropathic Pain | Source |

|---|---|---|---|---|---|

| Spinal Nerve Ligation (Rat) | Intrathecal | Spinal Microglia | Specific depletion (63-71%) in dorsal horn. | Attenuated initiation of pain, but not maintenance. | nih.gov |

| General Intracerebral Injection (Mouse) | Intracerebral (Striatum) | Microglia | Effective depletion of microglia. | Not assessed for pain, but induced astrocyte activation and damaged blood vessels. | nih.govjohnshopkins.edu |

Models of Inflammatory Bowel Disease and Endometriosis Research

Macrophages are key mediators of inflammation in diseases like Inflammatory Bowel Disease (IBD) and endometriosis. Clodronate liposomes are frequently used in animal models to deplete macrophages and investigate their contribution to disease pathogenesis. nih.govasm.org

In experimental models of IBD, such as those induced by dextran (B179266) sulfate (B86663) sodium (DSS), 2,4,6-trinitrobenzenesulfonic acid (TNBS), or oxazolone (B7731731), clodronate-loaded nanoparticles have been shown to mitigate colitis. nih.govirjournal.org Treatment significantly decreased myeloperoxidase activity, a marker of neutrophil infiltration, and lowered alkaline phosphatase levels in both TNBS and oxazolone colitis models. nih.gov In DSS-induced colitis, macrophage depletion with clodronate liposomes alleviated symptoms, reduced histopathological damage, and lowered levels of pro-inflammatory cytokines like IL-6 and TNF-α. nih.gov Interestingly, some studies have found that depleting intestinal mononuclear phagocytes can also exacerbate DSS colitis, suggesting a protective role for these cells in certain contexts by down-regulating neutrophil infiltration. nih.gov

In mouse models of endometriosis, macrophages are required for the growth and vascularization of ectopic lesions. nih.gov Depleting macrophages with clodronate liposomes before the implantation of endometrial tissue allowed for initial adherence but prevented the lesions from organizing and developing. nih.gov When macrophages were depleted after lesions were already established, blood vessels failed to penetrate the inner layers, and the lesions stopped growing. nih.gov This macrophage depletion was also associated with a significant reduction in the weight of the endometriotic lesions, indicating that macrophages are critical for lesion growth but not necessarily for initial implantation. mdpi.comnih.gov

| Disease Model | Key Findings of Macrophage Depletion | Source |

|---|---|---|

| Experimental Colitis (TNBS, Oxazolone, DSS) | Mitigated colitis, decreased myeloperoxidase and alkaline phosphatase, reduced pro-inflammatory cytokines (IL-6, TNF-α). | nih.govnih.gov |

| Endometriosis (Mouse) | Prevented organization and growth of lesions; halted growth and vascularization of established lesions; reduced lesion weight. | mdpi.comnih.gov |

Manipulation of Hematopoietic Microenvironment in Experimental Settings

The bone marrow contains a specialized microenvironment, or niche, that regulates hematopoietic stem cell (HSC) maintenance and function. rutgers.edu Bone marrow macrophages have emerged as a critical component of this niche. nih.gov The administration of clodronate-loaded liposomes provides a method to deplete these macrophages and study their role in hematopoiesis. nih.govresearchgate.net

Depletion of bone marrow macrophages has been shown to mobilize HSCs into the peripheral blood. nih.govresearchgate.net This effect is linked to the disruption of the HSC niche. Macrophages are critical for maintaining osteoblasts and the expression of factors necessary for HSC retention, including CXCL12, KIT ligand, and angiopoietin-1. nih.gov Studies have shown that clodronate-induced macrophage depletion leads to a significant reduction in CXCL12 mRNA and protein levels in the bone marrow. rutgers.edu This reduction in retention signals allows HSCs to egress from the bone marrow into circulation. This method of HSC mobilization by depleting macrophages is being investigated as an alternative or adjunct to traditional mobilizing agents like granulocyte colony-stimulating factor (G-CSF). rutgers.edunih.gov Furthermore, this approach has been used to enhance durable hematopoietic chimerism in transplant models, as vacating the bone marrow niches via macrophage depletion can facilitate engraftment of donor HSCs. nih.gov

| Parameter | Observed Effect | Mechanism/Implication | Source |

|---|---|---|---|

| Bone Marrow Macrophages | Significant depletion. | Allows for the study of macrophage function in the niche. | nih.govresearchgate.net |

| Hematopoietic Stem Cells (HSCs) | Mobilization from bone marrow into peripheral blood. | Disruption of HSC retention signals in the niche. | rutgers.edunih.gov |

| CXCL12 Levels in Bone Marrow | Reduced mRNA and protein levels. | CXCL12 is a key chemokine for HSC retention; its reduction promotes mobilization. | rutgers.edu |

| Hematopoietic Chimerism (Transplant Models) | Enhanced durable chimerism. | Depletion of host macrophages vacates niches, allowing for better donor HSC engraftment. | nih.gov |

Integration into Nanotechnology-Based Drug Delivery Research (e.g., liposomal formulations for macrophage depletion)

Clodronic acid (disodium salt) has become an invaluable tool in preclinical research, largely due to its integration into nanotechnology-based drug delivery systems. The most prominent application is the encapsulation of this hydrophilic compound within liposomes to create a highly effective and selective agent for the depletion of macrophages and other phagocytic cells. nih.gov When clodronic acid is encapsulated in liposomes, it is not pharmacologically active until it is engulfed by phagocytic cells. oup.com Macrophages recognize the liposomes as foreign particles and internalize them through phagocytosis. Once inside the macrophage, the liposomal membrane is disrupted by lysosomal phospholipases, releasing the clodronic acid into the cytoplasm. The accumulation of the drug inside the cell initiates apoptosis, or programmed cell death, leading to the selective elimination of the macrophage. creative-biolabs.com

This "macrophage suicide technique" allows researchers to investigate the specific roles of macrophages in various biological processes and disease models. dntb.gov.ua The characteristics of the liposomal formulation, such as lipid composition and size, are critical for their efficacy and biodistribution. For instance, stable bilayers are often formed using a combination of phosphatidylcholine and cholesterol. nih.gov Small unilamellar vesicles (SUVs) have been shown to accumulate more effectively in inflamed tissues compared to larger multilamellar vesicles (MLV). oup.com

Research in immunology and vaccinology has utilized clodronate liposomes to understand the processing of nanoparticle-based vaccines. Studies have shown that depleting specific macrophage populations, such as subcapsular sinus macrophages in lymph nodes, can significantly enhance the delivery of nanovaccines to follicles, leading to a much stronger antibody response. researchgate.net Similarly, eliminating Kupffer cells (liver macrophages) and splenic macrophages can maximize the circulation time and availability of nanoparticles for delivery to other target sites like tumors. researchgate.net In oncology research, clodronate liposomes are used to deplete tumor-associated macrophages (TAMs), which are often implicated in promoting tumor growth, angiogenesis, and metastasis. nih.gov Depleting TAMs has been shown to reduce nanoparticle penetration into tumors, demonstrating the active role these cells play in nanoparticle transport within the tumor microenvironment. nih.gov

| Research Area | Liposome Composition (Example) | Targeted Cell Population | Key Research Finding | Reference |

|---|---|---|---|---|

| Immunology/Vaccinology | Phosphatidylcholine/Cholesterol | Subcapsular Sinus Macrophages, Kupffer Cells, Splenic Macrophages | Macrophage depletion enhanced nanoparticle delivery to lymph node follicles, boosting antibody production significantly. | researchgate.net |

| Oncology | Soy Phosphatidylcholine, Cholesterol, D,L-α-tocopherol | Tumor-Associated Macrophages (TAMs) | TAM depletion with clodronate liposomes reduced the penetration and distribution of other nanoparticles into tumors. | nih.gov |

| Autoimmune Disease Models | Not specified | Synovial Macrophages | Used to investigate the role of macrophages in the pathogenesis of experimental arthritis. | nih.gov |

Application in Adjuvant-Arthritis (AA) Experimental Models

Clodronic acid (disodium salt) has been investigated for its anti-inflammatory and bone-protective effects in the adjuvant-induced arthritis (AA) model in rats, a widely used experimental model for studying the pathology of rheumatoid arthritis. nih.govinotiv.com This model is characterized by robust polyarticular inflammation, significant bone resorption, and periosteal bone proliferation. inotiv.com Studies using the AA model have demonstrated that clodronic acid can suppress inflammation and prevent the secondary destruction of bone and joints. nih.gov

In one key study, Lewis rats with established adjuvant arthritis were treated with disodium (B8443419) clodronate. The results showed a significant dose-dependent therapeutic effect. The higher dose (25 mg/kg) decreased the clinical signs of arthritis, such as paw swelling, and reduced the activity of collagen-degrading lysosomal enzymes in the inflamed tissues. nih.gov Histological analysis confirmed that this treatment reduced the severity of arthritis, with a notable absence of severe joint lesions compared to the control group, which showed moderate to severe arthritis. nih.gov The findings indicate that clodronate, when administered therapeutically, not only suppresses the intensity of the inflammatory response but also prevents the resulting articular and bone damage. nih.gov

The application of clodronate within liposomal delivery systems has also been extensively studied in arthritis models. nih.gov When administered systemically, clodronate-laden liposomes effectively induce long-term amelioration of clinical signs of AA, reduce the erythrocyte sedimentation rate (ESR), and counteract joint destruction. nih.gov This effect was observed to persist even after the treatment period ended. nih.gov Interestingly, the therapeutic effect was linked to the elimination of macrophages in the spleen and draining lymph nodes rather than significant depletion of macrophages within the synovial membrane itself, suggesting that the treatment influences the immunoregulatory functions of macrophages. nih.gov In contrast, free clodronate administered systemically showed only moderate and delayed clinical improvement. nih.gov These studies underscore the central role of macrophages in the progression of inflammation and joint destruction in experimental arthritis and highlight the enhanced efficacy of liposomal encapsulation. oup.com

| Formulation | Animal Model | Key Parameters Assessed | Primary Outcome | Reference |

|---|---|---|---|---|

| Disodium Clodronate (Free Drug) | Male Lewis Rats | Paw swelling, lysosomal enzyme activity, histological joint changes | Suppressed inflammation and prevented secondary articular and bone lesions in a dose-dependent manner. | nih.gov |

| Clodronate-Containing Liposomes (Systemic) | Rats with established AA | Clinical signs of AA, Erythrocyte Sedimentation Rate (ESR), joint destruction, macrophage depletion | Induced significant, long-term amelioration of clinical signs and joint destruction; depleted macrophages in spleen and lymph nodes. | nih.gov |

| Free Clodronate (Systemic Control) | Rats with established AA | Clinical signs of AA, ESR | Produced only moderate clinical improvement and a decrease in ESR during the late phase of arthritis. | nih.gov |

Analytical and Methodological Approaches in Clodronic Acid Research

Quantification of Clodronic Acid and its Metabolites in Biological Matrices

Due to its high polarity and lack of a chromophore, quantifying clodronic acid in complex biological matrices like plasma requires specialized and sensitive analytical methods.

High-Performance Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (HPLC-ESI-MS)

A highly sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed and validated for the quantification of clodronic acid in human plasma. This approach is essential for pharmacokinetic studies due to the low plasma concentrations resulting from the compound's low and variable oral bioavailability.

The methodology involves isolating the clodronic acid from the plasma, typically through protein precipitation. A crucial step is derivatization, for instance with trimethylorthoacetate, which modifies the analyte to improve its chromatographic and mass spectrometric properties. Following derivatization, a liquid-liquid extraction is used for sample clean-up. Chromatographic separation is achieved on a reversed-phase column with an isocratic elution. The detection by a triple quadrupole mass spectrometer, operating in multiple reaction monitoring (MRM) mode, provides excellent specificity and sensitivity by monitoring specific mass-to-charge (m/z) transitions for the derivatized clodronic acid and an internal standard, such as etidronate.

This validated method demonstrates good precision and accuracy, conforming to regulatory guidelines, and is sufficiently sensitive to measure clodronate plasma concentrations for several half-lives.

| Parameter | Value | Reference |

|---|---|---|

| Analytical Range | 5–800 ng/mL | mdpi.com |

| Intra-day Precision (RSD) | 0.6–6.9% | mdpi.com |

| Inter-day Precision (RSD) | 0.6–8.1% | mdpi.com |

| Intra-day Accuracy (Error) | 0.6–8.8% | mdpi.com |

| Inter-day Accuracy (Error) | 2.2–4.5% | mdpi.com |

| Analyte Recovery | Low (2–3%) but reproducible | mdpi.com |

Ion Chromatography with Indirect UV Detection

Ion chromatography (IC) coupled with indirect UV detection offers a practical alternative for the analysis of clodronic acid, particularly in pharmaceutical formulations. This technique is advantageous as it circumvents the need for complex chemical derivatization procedures that are often required for molecules lacking a UV-absorbing chromophore.

The principle of this method relies on separating clodronate from other components on an anion-exchange column. A UV-absorbing ion, such as citrate or nitrate, is included in the mobile phase. When the non-absorbing clodronate ion elutes from the column, it displaces the UV-absorbing mobile phase ions, causing a decrease in the background absorbance. This decrease is measured by the UV detector, allowing for indirect quantification of the analyte. The methods are noted for being simple, rapid, and specific.

| Parameter | Value | Reference |

|---|---|---|

| Analysis Time | ~5 minutes | researchgate.netresearchgate.net |

| Linearity Range | 50 to 400 µg/mL | researchgate.netresearchgate.net |

| Precision (RSD) | <2.0% | researchgate.netresearchgate.net |

| Mobile Phase Example | 20mM Sodium Citrate | researchgate.netresearchgate.net |

| Detection Wavelength | 226 nm (with inverse polarity) | researchgate.net |

UV-Derivative Spectrophotometry for Solution Analysis

For the determination of clodronic acid in pharmaceutical solutions, UV-derivative spectrophotometry provides a method that enhances sensitivity and selectivity. Since clodronic acid does not possess a native chromophore, this technique is applied after the formation of a complex with a metal ion, such as copper(II) (Cu(II)). This complexation imparts UV-visible absorbing properties to the molecule.

Derivative spectrophotometry involves calculating the first or higher-order derivative of the absorbance spectrum with respect to wavelength. This mathematical transformation can help to resolve overlapping spectral bands from different components in a mixture and can amplify small spectral features, thereby improving quantification. The calibration graphs for clodronate, after complexation, are linear over a specified concentration range, and the method has been validated for precision and reproducibility without interference from common tablet excipients.

| Parameter | Value | Reference |

|---|---|---|

| Principle | Complex formation with Cu(II) ions | jci.org |

| Linearity Range | 25–600 mmol/L | jci.org |

| Measurement Technique | First and second derivative spectra | jci.org |

Assessment of Cellular Responses and Apoptosis

Understanding the mechanism of action of clodronic acid involves assessing its impact on cellular functions, particularly those related to bone resorption and inflammation.

Immunocytochemistry for Specific Enzyme Activities (e.g., TRAcP)

Tartrate-resistant acid phosphatase (TRAcP) is a key enzyme marker for osteoclasts, the primary cells responsible for bone resorption. Immunocytochemistry is a valuable technique used to visualize and quantify TRAcP activity within cells, providing insight into the effects of clodronic acid on osteoclast function.

Studies have utilized histochemical assays to evaluate TRAcP activity in various cell cultures. Research has shown that treatment with clodronate can significantly inhibit TRAcP activity in osteoclastic cells. For example, the addition of 1 mM clodronate to human osteoclastic cell cultures resulted in a substantial reduction in enzyme activity. This method allows for the direct visualization and semi-quantitative assessment of a key functional marker of osteoclasts, demonstrating the inhibitory effect of clodronic acid.

| Cell Type | Clodronate Concentration | Inhibition of TRAcP Activity | Reference |

|---|---|---|---|

| TPA-treated FLG 29.1 cells | 1 mM | 57% | mdpi.com |

| HOC cells | 1 mM | 62% | mdpi.com |

Real-Time Polymerase Chain Reaction (RT-PCR) for Gene Expression Analysis (e.g., MMP9/TIMP1, COX-2, RANKL)

Real-Time Polymerase Chain Reaction (RT-PCR), also known as quantitative PCR (qPCR), is a powerful tool for analyzing the effects of clodronic acid on gene expression. This technique measures the amount of a specific mRNA transcript, allowing researchers to determine how clodronate modulates cellular pathways at the transcriptional level.

RANKL: Receptor activator of nuclear factor kappa-B ligand (RANKL) is a critical cytokine for osteoclast formation and activation. Studies using RT-PCR have demonstrated that clodronate can inhibit the expression of the RANKL gene in human osteoblasts. researchgate.netnih.gov For instance, while compressive loading on osteoblasts can induce a significant increase in RANKL gene expression, the presence of clodronate leads to a concentration-dependent inhibition of this effect. nih.gov In one study, a 4.2-fold increase in RANKL expression induced by compression was reduced to a 1.8-fold increase in the presence of 5.0 µM clodronate. nih.gov

COX-2: Cyclooxygenase-2 (COX-2) is an enzyme involved in inflammatory processes. The effect of clodronate on COX-2 gene expression has been investigated in human periodontal ligament fibroblasts. RT-PCR analysis has shown that clodronate can influence the expression of COX-2, particularly under inflammatory and mechanical stress conditions relevant to bone and periodontal tissues. researchgate.net